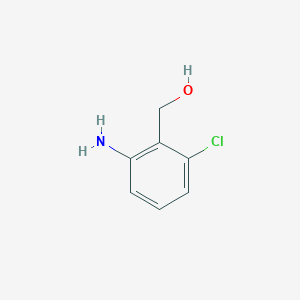

(2-Amino-6-chlorophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-amino-6-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQICINWSAISBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620226 | |

| Record name | (2-Amino-6-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39885-08-0 | |

| Record name | (2-Amino-6-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Amino-6-chlorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for (2-Amino-6-chlorophenyl)methanol, a key intermediate in the development of various pharmaceutical compounds. This document details both a direct one-pot synthesis from 2-chloro-6-nitrobenzaldehyde and a two-step pathway involving the selective reduction of the nitro group followed by the reduction of the aldehyde. The methodologies presented are supported by detailed experimental protocols and comparative data to aid in the selection of the most suitable route for specific research and development needs.

Core Synthesis Pathways

The synthesis of this compound predominantly starts from 2-chloro-6-nitrobenzaldehyde. This precursor can be transformed into the target molecule via two main strategies:

-

One-Pot Reduction: A direct conversion where both the nitro and aldehyde functionalities are reduced simultaneously. This is typically achieved using strong reducing agents or catalytic hydrogenation under specific conditions.

-

Two-Step Reduction: A sequential process involving the selective reduction of the nitro group to an amine, followed by the reduction of the aldehyde to a primary alcohol. This approach allows for the isolation of the intermediate, 2-amino-6-chlorobenzaldehyde.

The choice between these pathways will depend on factors such as desired purity, scalability, and the availability of specific reagents and equipment.

Data Presentation: A Comparative Analysis of Reduction Methodologies

The following tables summarize the quantitative data for the key transformations in the synthesis of this compound.

Table 1: One-Pot Synthesis of this compound Analogs from Nitro-Precursors

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Considerations |

| Transfer Hydrogenation | 10% Pd/C, Hydrazine Hydrate | Methanol | 60-80 | 5-30 min | 90-98 | Highly efficient and chemoselective.[1] |

| Metal-Mediated Reduction | Iron powder, Acetic Acid | Ethanol/Water | 70-90 | 2-6 h | 80-90 | Cost-effective and suitable for large scale.[1] |

Table 2: Two-Step Synthesis: Reduction of Nitroarenes to Anilines

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Considerations |

| Catalytic Hydrogenation | 5% Pd/C, H₂ (1 atm) | Methanol/Ethyl Acetate | Room Temperature | 1-4 h | 85-95 | Potential for dehalogenation, requires monitoring.[1] |

Table 3: Two-Step Synthesis: Reduction of Aldehydes to Alcohols

| Method | Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Considerations |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol | 0 to Room Temp. | 30 min | >95 | Mild and selective for the aldehyde group. |

Experimental Protocols

Pathway 1: One-Pot Synthesis via Transfer Hydrogenation

This protocol is adapted from a similar reduction of (2-Chloro-6-nitrophenyl)methanamine and is expected to be effective for the simultaneous reduction of the nitro and aldehyde groups of 2-chloro-6-nitrobenzaldehyde.[1]

Materials:

-

2-chloro-6-nitrobenzaldehyde

-

Methanol

-

10% Palladium on carbon (Pd/C)

-

Hydrazine hydrate

-

Diatomaceous earth

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-nitrobenzaldehyde (1.0 eq) in methanol (15-25 mL per gram of substrate).

-

Carefully add 10% Pd/C (5-10 mol%). Caution: Palladium on carbon can be pyrophoric when dry; handle under an inert atmosphere or as a slurry.

-

Heat the mixture to 60-80°C with vigorous stirring.

-

To the heated suspension, add hydrazine hydrate (5-10 eq) dropwise over a period of 10-15 minutes. An exothermic reaction with gas evolution (nitrogen) will be observed.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove the catalyst.

-

Wash the filter cake with methanol.

-

Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography or recrystallization to yield this compound.

Pathway 2: Two-Step Synthesis

Step 2a: Selective Reduction of 2-chloro-6-nitrobenzaldehyde to 2-amino-6-chlorobenzaldehyde

This protocol is based on the selective reduction of a nitro group in the presence of an aldehyde using catalytic hydrogenation.[1]

Materials:

-

2-chloro-6-nitrobenzaldehyde

-

Methanol or Ethyl Acetate

-

5% Palladium on carbon (Pd/C)

-

Hydrogen gas supply

-

Diatomaceous earth

Procedure:

-

Dissolve 2-chloro-6-nitrobenzaldehyde (1.0 eq) in methanol or ethyl acetate in a hydrogenation vessel.

-

Add 5% Pd/C (2-5 mol%).

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas (1 atm or higher, as needed) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the mixture through diatomaceous earth to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude 2-amino-6-chlorobenzaldehyde, which can be used in the next step with or without further purification.

Step 2b: Reduction of 2-amino-6-chlorobenzaldehyde to this compound

This protocol utilizes the mild and selective reducing agent, sodium borohydride.

Materials:

-

2-amino-6-chlorobenzaldehyde

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Water

-

Dichloromethane or Ethyl Acetate

-

Brine

Procedure:

-

Dissolve 2-amino-6-chlorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes, or until TLC indicates the complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of water at 0°C.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography or recrystallization as needed.

Mandatory Visualizations

Caption: Overview of the primary synthesis pathways for this compound.

Caption: Experimental workflow for the one-pot synthesis via transfer hydrogenation.

Caption: Experimental workflow for the two-step synthesis pathway.

References

Technical Guide: Physicochemical Properties of (2-Amino-6-chlorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-6-chlorophenyl)methanol is a halogenated and aminated benzyl alcohol derivative. Its structural features, including a primary alcohol, an aniline moiety, and a chlorine substituent on the aromatic ring, make it a compound of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the available physicochemical data for this compound, details on its characterization, and a discussion of the biological potential of related compounds, offering a valuable resource for its application in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. The data has been compiled from various sources, and where experimental values are not available, computed predictions are provided.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClNO | PubChem[1] |

| Molecular Weight | 157.60 g/mol | PubChem[1] |

| CAS Number | 39885-08-0 | PubChem[1] |

| Appearance | Solid (predicted) | --- |

| Melting Point | 76-78 °C | Sigma-Aldrich |

| Boiling Point (Predicted) | 324.2 ± 27.0 °C at 760 mmHg | Sigma-Aldrich |

| pKa (Predicted) | Not available | --- |

| logP (Predicted, XLogP3-AA) | 1.5 | PubChem[1] |

| Topological Polar Surface Area | 46.3 Ų | PubChem[1] |

| Solubility | No experimental data available. Generally, compounds of this nature exhibit some solubility in polar organic solvents like methanol, ethanol, and DMSO. Solubility in water is expected to be low.[2][3] | --- |

Experimental Protocols

Synthesis

A plausible synthetic route to this compound is the reduction of a suitable precursor such as 2-amino-6-chlorobenzaldehyde or a derivative of 2-amino-6-chlorobenzoic acid.

Workflow for a potential synthesis via reduction:

Figure 1: Generalized workflow for the synthesis of this compound via reduction.

General Protocol for Reduction of a Benzaldehyde Derivative:

-

Dissolution: Dissolve the starting material (e.g., 2-amino-6-chlorobenzaldehyde) in a suitable anhydrous solvent such as methanol or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Cool the solution in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) for aldehydes or the more potent lithium aluminum hydride (LiAlH₄) for carboxylic acid derivatives, portion-wise while monitoring the temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water or a dilute acid solution.

-

Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Analytical Characterization

Standard analytical techniques can be employed to confirm the identity and purity of this compound.

Workflow for Analytical Characterization:

Figure 2: Workflow for the analytical characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.

-

Quantification: Purity is determined by the relative peak area of the main component.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of aminobenzyl alcohols and their derivatives has been investigated for various biological activities.

Studies on related compounds suggest potential for:

-

Anticancer and Antimicrobial Properties: Some aminobenzyl alcohol derivatives have shown promising results in these areas.[4]

-

Toxicity: The toxicity of benzyl alcohols has been linked to their hydrophobicity and potential to act via radical mechanisms.[5]

It is plausible that this compound could serve as a scaffold or intermediate in the synthesis of novel therapeutic agents.[1] Further research is required to elucidate its specific biological effects and mechanisms of action.

Logical Relationship for Investigating Biological Activity:

References

Structure Elucidation of (2-Amino-6-chlorophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of (2-Amino-6-chlorophenyl)methanol (CAS No: 39885-08-0).[1] It details the key analytical techniques and experimental protocols necessary for the unambiguous confirmation of its chemical structure. This document includes a proposed synthetic route, detailed analysis of its spectroscopic data (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry), and relevant safety information. All quantitative data is presented in clear, tabular format, and logical workflows are visualized using Graphviz diagrams.

Introduction

This compound is a substituted benzyl alcohol derivative. Such compounds are valuable building blocks in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.[2] The presence of amino, chloro, and hydroxyl functional groups offers multiple reaction sites for further chemical modifications. Accurate structural confirmation is the cornerstone of any chemical research and development program, ensuring the integrity of subsequent studies. This guide outlines the systematic approach to elucidating the structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 39885-08-0 | [1] |

| Molecular Formula | C₇H₈ClNO | [1] |

| Molecular Weight | 157.60 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 2-Amino-6-chlorobenzyl alcohol | |

| Appearance | White to off-white crystalline powder (predicted) |

Synthesis and Purification

Proposed Synthetic Workflow

Experimental Protocol: Reduction of Methyl 2-amino-6-chlorobenzoate

Materials:

-

Methyl 2-amino-6-chlorobenzoate

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Ester: A solution of Methyl 2-amino-6-chlorobenzoate (1 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, the flask is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by a saturated aqueous solution of Na₂SO₄.

-

Work-up: The resulting slurry is filtered, and the solid residue is washed with THF. The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

Structure Elucidation

The structure of the synthesized this compound is confirmed by a combination of spectroscopic methods.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

Experimental Protocol:

A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded against a background of a pure KBr pellet.

Expected Data:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 | O-H (alcohol) & N-H (amine) | Stretching |

| 3100-3000 | C-H (aromatic) | Stretching |

| 2950-2850 | C-H (aliphatic) | Stretching |

| 1620-1580 | C=C (aromatic) | Stretching |

| 1500-1400 | N-H (amine) | Bending |

| 1250-1000 | C-O (alcohol) & C-N (amine) | Stretching |

| 800-700 | C-Cl | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule. As experimental data is not available in the cited literature, predicted spectra are presented below.

Experimental Protocol:

The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | m | 1H | Ar-H |

| ~6.7-6.9 | m | 2H | Ar-H |

| ~4.7 | s | 2H | -CH₂OH |

| ~4.5 | br s | 2H | -NH₂ |

| ~2.0-3.0 | br s | 1H | -OH |

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-NH₂ |

| ~135 | C-Cl |

| ~128-130 | Ar-CH |

| ~120-125 | Ar-CH |

| ~115-120 | Ar-CH |

| ~110-115 | C-CH₂OH |

| ~65 | -CH₂OH |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Experimental Protocol:

The sample is introduced into the mass spectrometer, typically using Electron Ionization (EI). The resulting mass-to-charge ratios (m/z) of the parent ion and its fragments are recorded.

Expected Fragmentation Pattern:

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 157 and an [M+2]⁺ peak at m/z 159 with an approximate ratio of 3:1, characteristic of the presence of a chlorine atom. Key fragmentation pathways for benzyl alcohols include the loss of a hydroxyl radical (•OH) to form a stable benzylic cation, and the loss of the entire hydroxymethyl group (-CH₂OH).

| m/z | Fragment |

| 157/159 | [M]⁺ (Molecular ion) |

| 140/142 | [M - OH]⁺ |

| 126/128 | [M - CH₂OH]⁺ |

Biological Activity

While there is no specific biological activity reported for this compound in the searched literature, substituted 2-aminobenzyl alcohols are recognized as important scaffolds in medicinal chemistry. They are used in the synthesis of various N-heterocycles like quinolines and quinazolines, which are known to possess a broad range of pharmaceutical applications, including antibacterial, antimalarial, anticancer, and anti-inflammatory activities.[6] Furthermore, some aminobenzyl alcohol derivatives have been investigated for their potential schistosomicidal, anticancer, and antimicrobial properties.[7] The activation of 2-aminobenzyl alcohol derivatives to DNA-binding species has also been studied in the context of the metabolism of nitroaromatic compounds.[8]

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

Conclusion

The structure of this compound can be unequivocally determined through a combination of spectroscopic techniques. A plausible synthetic route involves the reduction of 2-amino-6-chlorobenzoic acid or its ester. The data presented in this guide, including physicochemical properties and detailed spectroscopic analysis, provides a solid foundation for researchers and scientists working with this compound in various fields of chemical and pharmaceutical research. The provided experimental protocols offer a practical framework for the synthesis, purification, and characterization of this versatile chemical intermediate.

References

- 1. calpaclab.com [calpaclab.com]

- 2. researchgate.net [researchgate.net]

- 3. ch.ic.ac.uk [ch.ic.ac.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of (2-Amino-6-chlorophenyl)methanol in Modern Drug Discovery: A Technical Overview

(2-Amino-6-chlorophenyl)methanol is a substituted aromatic alcohol that serves as a crucial building block in the synthesis of a variety of biologically active compounds. While not typically an active pharmaceutical ingredient (API) itself, its chemical structure, featuring a nucleophilic amino group and a reactive primary alcohol on a chlorinated benzene ring, makes it a versatile intermediate in the development of novel therapeutics, particularly in the realms of oncology and infectious diseases. This technical guide provides an in-depth analysis of the mechanistic roles of compounds derived from this important synthetic precursor.

Physicochemical Properties and Reactivity

This compound is a solid at room temperature with the chemical formula C₇H₈ClNO and a molecular weight of approximately 157.6 g/mol . The presence of the amino and hydroxyl groups allows for a range of chemical modifications, making it a valuable scaffold in medicinal chemistry. The chlorine atom influences the electronic properties of the benzene ring and can play a role in the binding of the final drug molecule to its target.

| Property | Value |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

| CAS Number | 39885-08-0 |

| Appearance | Solid |

Role as a Pharmaceutical Intermediate

This compound is primarily utilized in the synthesis of more complex molecules with therapeutic activity. Its bifunctional nature allows for its incorporation into a variety of heterocyclic ring systems, which are common scaffolds in modern pharmaceuticals. Notably, this intermediate is implicated in the synthesis of compounds targeting key cellular pathways in cancer and microbial pathogenesis.

Synthesis of Anti-Tumor Agents

Derivatives of this compound are key components in the synthesis of certain anti-tumor agents, including those that function as kinase inhibitors. While specific publicly available synthetic routes for marketed drugs directly starting from this compound are not prominently documented, the structural motif is highly relevant to the synthesis of anilinoquinazoline-based tyrosine kinase inhibitors.

One of the most important classes of anti-cancer drugs that feature a similar structural backbone is the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) . These drugs are pivotal in the treatment of various cancers, particularly non-small cell lung cancer (NSCLC).

The Epidermal Growth Factor Receptor is a transmembrane protein that plays a crucial role in cell growth, proliferation, and survival. In many cancers, EGFR is overexpressed or has activating mutations, leading to uncontrolled cell division. EGFR-TKIs competitively bind to the ATP-binding site within the intracellular tyrosine kinase domain of the receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.

Quantitative Data for Representative EGFR-TKIs:

| Compound | Target | IC₅₀ (nM) |

| Gefitinib | EGFR | 2-37 |

| Erlotinib | EGFR | 2 |

| Lapatinib | EGFR, HER2 | 10.8, 9.8 |

Note: IC₅₀ values can vary depending on the assay conditions.

Synthesis of Anti-Infective Agents

The aminobenzyl alcohol scaffold is also utilized in the synthesis of compounds with antimicrobial properties. For instance, derivatives of nicotinonitrile, which can be synthesized from precursors related to this compound, have demonstrated activity against a range of bacteria and fungi.

The precise mechanism of action for these antimicrobial derivatives can vary. Some may act by inhibiting essential microbial enzymes, disrupting cell wall synthesis, or interfering with nucleic acid replication. For example, some novel heterocyclic compounds have been shown to inhibit bacterial DNA gyrase or topoisomerase IV.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

-

Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The surface of the agar is uniformly swabbed with the microbial inoculum.

-

Well Creation: Sterile wells of a defined diameter (e.g., 6 mm) are punched into the agar.

-

Application of Test Compound: A specific concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A solvent control is also included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Conclusion

This compound is a valuable and versatile chemical intermediate in the field of drug discovery and development. While it does not typically exhibit a direct mechanism of action as a therapeutic agent, its structural features are instrumental in the synthesis of potent anti-tumor and anti-infective drugs. The continued exploration of derivatives of this and similar scaffolds holds promise for the development of new and improved therapies for a range of human diseases. The understanding of the mechanisms of action of the final drug products derived from this intermediate is crucial for the rational design of future therapeutic agents.

In-Depth Technical Guide to the Safety and Handling of (2-Amino-6-chlorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (2-Amino-6-chlorophenyl)methanol (CAS No: 39885-08-0), a key building block in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is a solid compound with the molecular formula C7H8ClNO.[1] Key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 39885-08-0 | [1] |

| Molecular Formula | C7H8ClNO | [1] |

| Molecular Weight | 157.6 g/mol | [1] |

| Physical Form | Solid | [2] |

| Melting Point | 107-109°C | [3] |

| Boiling Point | 320.7 ± 27.0 °C at 760 mmHg | [3] |

| Storage Temperature | Room Temperature (some suppliers recommend 4°C, protected from light) | [2][3] |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |

Signal Word: Warning[2]

Pictogram: [2]

-

GHS07 (Exclamation Mark)

Toxicological Data

Exposure Controls and Personal Protection

As no specific occupational exposure limits have been established for this compound, all contact should be minimized.[3] Engineering controls and personal protective equipment (PPE) are essential for safe handling.

Engineering Controls

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

| Protection Type | Recommendations |

| Eye and Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear a lab coat and appropriate protective clothing. |

| Hand Protection | Wear chemical-resistant gloves. While specific compatibility data for this compound is unavailable, nitrile gloves offer short-term splash protection against many chemicals but have poor resistance to aromatic hydrocarbons and amines.[2][5] Therefore, for prolonged contact, consider gloves made of butyl rubber or Viton.[6] Always inspect gloves for integrity before use and change them immediately if contaminated. |

| Respiratory Protection | If working outside of a fume hood or if dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling. Keep away from sources of ignition.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[5]

Accidental Release Measures

-

Small Spills: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For a solution, absorb with an inert material and place in a suitable disposal container.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways. Collect the spilled material and place it in a designated hazardous waste container. Ventilate the area and wash the spill site after material pickup is complete.[7]

Fire-Fighting Measures

This material is combustible.[8] In case of fire, use extinguishing media appropriate for the surrounding fire.

-

Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Unsuitable Extinguishing Media: A solid water jet may be ineffective.[9]

-

Specific Hazards: Combustion may produce toxic gases such as carbon oxides and nitrogen oxides.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |

Disposal Considerations

Dispose of this chemical and its containers in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous waste. Do not dispose of it down the drain or in regular trash.[10] Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely published. However, based on its chemical properties and general laboratory practices for similar compounds, the following is a general guideline for its use in a synthesis reaction:

-

Preparation: All manipulations should be carried out in a certified chemical fume hood. The user must be wearing all required PPE as outlined in Section 4.2.

-

Weighing: Carefully weigh the required amount of solid this compound in a tared container within the fume hood to avoid generating dust.

-

Reaction Setup: Assemble the reaction glassware in the fume hood. Ensure all joints are properly sealed.

-

Addition of Reagent: Add the this compound to the reaction vessel, followed by the solvent and other reagents as dictated by the specific synthetic procedure. If the reaction is to be heated, use a suitable heating mantle and condenser.

-

Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully if necessary. Perform extractions and washes as required by the protocol.

-

Purification: Purify the product using techniques such as column chromatography, recrystallization, or distillation, depending on the properties of the desired compound.

-

Waste Disposal: Collect all waste generated during the reaction and work-up in a designated hazardous waste container.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment by qualified professionals. Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- 1. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gloves.com [gloves.com]

- 3. nj.gov [nj.gov]

- 4. Toxicity of benzyl alcohol in adult and neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ehrs.upenn.edu [ehrs.upenn.edu]

- 6. safety.fsu.edu [safety.fsu.edu]

- 7. AROMATIC SUBSTITUTED SECONDARY ALCOHOLS, KETONES, AND RELATED ESTERS (JECFA Food Additives Series 48) [inchem.org]

- 8. uline.ca [uline.ca]

- 9. Exposure Standards Details [hcis.safeworkaustralia.gov.au]

- 10. engineering.purdue.edu [engineering.purdue.edu]

Spectroscopic and Analytical Characterization of (2-Amino-6-chlorophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and analytical techniques used to characterize the key pharmaceutical intermediate, (2-Amino-6-chlorophenyl)methanol. Due to the limited availability of specific experimental data for this compound in public literature, this document utilizes reference data from its isomer, (2-Amino-5-chlorophenyl)methanol, to present a representative analysis. The methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are detailed, offering a foundational protocol for researchers. The guide also includes a logical workflow for the analytical characterization of such compounds, visualized using Graphviz diagrams to ensure clarity and reproducibility.

Introduction

This compound is a crucial building block in the synthesis of a variety of pharmaceutical compounds. Its structural and electronic properties, dictated by the arrangement of the amino, chloro, and hydroxymethyl functional groups on the phenyl ring, are critical for its reactivity and the biological activity of its derivatives. Accurate and thorough characterization of this intermediate is paramount to ensure the quality, purity, and consistency of final drug products. This guide aims to provide the necessary spectroscopic and analytical framework for professionals engaged in the research and development of pharmaceuticals involving this key intermediate.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. It is important to note that while the IR data is for the target compound, the NMR data presented is for the closely related isomer, (2-Amino-5-chlorophenyl)methanol, due to a lack of publicly available experimental spectra for the former. This data should be considered as a reference for expected chemical shifts and coupling patterns.

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (2-Amino-5-chlorophenyl)methanol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 | d | 1H | Ar-H |

| ~6.8 | dd | 1H | Ar-H |

| ~6.6 | d | 1H | Ar-H |

| ~4.6 | s | 2H | -CH₂OH |

| ~4.5 | br s | 2H | -NH₂ |

| ~2.5 | t | 1H | -OH |

Note: Data is for the isomer (2-Amino-5-chlorophenyl)methanol and should be used as a reference. The exact chemical shifts and coupling constants for this compound may vary.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for (2-Amino-5-chlorophenyl)methanol [1]

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C-NH₂ |

| ~130 | C-Cl |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~118 | Ar-CH |

| ~116 | Ar-C |

| ~64 | -CH₂OH |

Note: Data is for the isomer (2-Amino-5-chlorophenyl)methanol and should be used as a reference. The exact chemical shifts for this compound may vary.[1]

IR (Infrared) Spectroscopy

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol), N-H stretch (amine) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₂) |

| 1620-1580 | Medium | N-H bend (amine) |

| 1500-1400 | Medium | Aromatic C=C stretch |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

| 800-700 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment |

| 157/159 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 140/142 | [M-OH]⁺ |

| 126/128 | [M-CH₂OH]⁺ |

| 92 | [C₆H₆N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Apply a 90° pulse with a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

A higher number of scans will be required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons to be observed.

-

IR Spectroscopy

-

Sample Preparation (ATR - Attenuated Total Reflectance):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Perform a background scan of the empty ATR crystal prior to sample analysis.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and will produce significant fragmentation. Electrospray Ionization (ESI) is common for LC-MS and is a softer ionization method that will likely yield a more prominent molecular ion peak.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-200).

Mandatory Visualizations

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a pharmaceutical intermediate like this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Relationship of Analytical Techniques to Structural Information

This diagram illustrates how different spectroscopic techniques provide complementary information to elucidate the complete structure of the molecule.

Caption: Contribution of analytical techniques to structural elucidation.

References

An In-depth Technical Guide to the Solubility of (2-Amino-6-chlorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-6-chlorophenyl)methanol is a key chemical intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility in different solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final drug products. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including a detailed experimental protocol for its determination and illustrative data.

Introduction

This compound, with the chemical formula C₇H₈ClNO, is a substituted aromatic alcohol.[1] Its structure, containing both a hydrophilic amino and hydroxyl group, and a lipophilic chlorophenyl ring, suggests a varied solubility profile in different media. The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical physicochemical property that influences its bioavailability and manufacturability. This guide outlines the methodologies for accurately determining the solubility of this compound.

Quantitative Solubility Data

A comprehensive search of publicly available literature did not yield specific quantitative solubility data for this compound in various organic solvents. Therefore, the following table is presented as an illustrative example of how experimentally determined solubility data for this compound should be structured. Researchers are strongly encouraged to determine this data experimentally using the protocol outlined in this guide.

Table 1: Illustrative Solubility of this compound at 25°C

| Solvent | Molar Mass ( g/mol ) | Dielectric Constant (at 20°C) | Illustrative Solubility (g/L) | Illustrative Molar Solubility (mol/L) |

| Water | 18.02 | 80.1 | Data not available | Data not available |

| Methanol | 32.04 | 32.7 | Data not available | Data not available |

| Ethanol | 46.07 | 24.5 | Data not available | Data not available |

| Acetone | 58.08 | 20.7 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 46.7 | Data not available | Data not available |

| Acetonitrile | 41.05 | 37.5 | Data not available | Data not available |

| Ethyl Acetate | 88.11 | 6.02 | Data not available | Data not available |

| Dichloromethane | 84.93 | 9.08 | Data not available | Data not available |

| Toluene | 92.14 | 2.38 | Data not available | Data not available |

| Hexane | 86.18 | 1.88 | Data not available | Data not available |

Note: The values in this table are for illustrative purposes only and must be determined experimentally.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[2][3][4][5] This protocol provides a detailed methodology that can be adapted for measuring the solubility of this compound in various solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents of analytical grade (e.g., water, methanol, ethanol, DMSO, acetone, etc.)

-

Glass vials with screw caps

-

Orbital shaker or incubator with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. A visual excess of solid should be present.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or incubator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2][5]

-

To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when consecutive measurements show no significant change in concentration.

-

-

Sample Preparation for Analysis:

-

Once equilibrium is achieved, allow the vials to stand undisturbed to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered sample with the appropriate solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Analyze the concentration of the dissolved this compound using a validated analytical method (see Section 4).

-

-

Data Analysis:

-

Calculate the solubility of the compound in the respective solvent, expressed in g/L or mol/L, taking into account any dilution factors.

-

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and specific method for quantifying the concentration of dissolved this compound. A reversed-phase HPLC method with UV detection is generally suitable.[6][7][8]

-

Column: A C18 column is a common choice for separating small aromatic molecules.

-

Mobile Phase: A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol. The exact composition would need to be optimized.[6]

-

Detection: UV detection at a wavelength of maximum absorbance for this compound.

-

Quantification: A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

UV-Vis Spectrophotometry

For a more rapid analysis, UV-Vis spectrophotometry can be employed.[9][10][11]

-

Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound in the chosen solvent must be determined by scanning a solution of the compound across a range of UV-visible wavelengths.

-

Quantification: A calibration curve should be prepared using standard solutions of known concentrations of this compound to ensure accurate quantification based on the Beer-Lambert Law.[11]

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows described in this guide.

Caption: Workflow for solubility determination.

References

- 1. This compound | C7H8ClNO | CID 21925574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bioassaysys.com [bioassaysys.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

- 11. longdom.org [longdom.org]

An In-depth Technical Guide to (2-Amino-6-chlorophenyl)methanol: Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-6-chlorophenyl)methanol is a crucial chemical intermediate, primarily recognized for its role in the synthesis of various pharmaceuticals, most notably benzodiazepines. This technical guide provides a comprehensive overview of its history, synthesis, chemical properties, and its significant application in drug discovery and development. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers in medicinal chemistry and process development.

Introduction and Historical Context

The discovery and history of this compound are intrinsically linked to the development of the benzodiazepine class of drugs. While a singular "discovery" of this compound is not well-documented in seminal publications, its emergence as a key synthetic building block coincided with the extensive research and development in the field of central nervous system (CNS) active agents in the mid-20th century.

Initially, the focus was on the synthesis of 2-aminobenzophenones as precursors to benzodiazepines like chlordiazepoxide and diazepam. However, for the synthesis of 3-hydroxybenzodiazepines such as lorazepam and temazepam, a different synthetic strategy was required, which involved the introduction of a hydroxyl group at the 3-position of the benzodiazepine ring. This necessity led to the exploration of precursors that already contained a functional group that could be readily converted to the desired hydroxyl group. This compound, with its hydroxymethyl group, proved to be an ideal candidate for this purpose.

Its synthesis is conceptually straightforward, typically involving the reduction of the corresponding carboxylic acid, 2-amino-6-chlorobenzoic acid. This precursor itself is a known compound used in various chemical syntheses.[1] The development of efficient reduction methods, particularly with the advent of powerful reducing agents like lithium aluminum hydride (LiAlH4), made the synthesis of this compound feasible on a larger scale for pharmaceutical production.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the table below. This data is essential for its identification, purification, and handling in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 39885-08-0 | PubChem[2] |

| Molecular Formula | C₇H₈ClNO | PubChem[2] |

| Molecular Weight | 157.60 g/mol | PubChem[2] |

| Appearance | White to off-white crystalline powder | Commercial Suppliers |

| Melting Point | Not explicitly reported for this isomer. The related (2-Amino-5-chlorophenyl)methanol has a melting point of 107-109 °C. | Sigma-Aldrich[3] |

| Boiling Point | Predicted: ~325.6 °C at 760 mmHg | PubChem[2] |

| Solubility | Soluble in methanol and ethanol; slightly soluble in water. | Inferred from related compounds |

| ¹H NMR (Predicted) | δ (ppm): 7.2-6.8 (m, 3H, Ar-H), 4.6 (s, 2H, CH₂), 4.5 (br s, 2H, NH₂), 3.5 (br s, 1H, OH) | General NMR prediction tools |

| ¹³C NMR (Predicted) | δ (ppm): 145 (C-N), 133 (C-Cl), 130-120 (Ar-C), 63 (CH₂) | General NMR prediction tools |

| IR Spectrum (KBr) | Major peaks (cm⁻¹): ~3400-3200 (N-H, O-H stretching), ~3050 (Ar C-H stretching), ~1600 (N-H bending), ~1050 (C-O stretching) | PubChem (FTIR available)[2] |

| Mass Spectrum (EI) | m/z: 157 (M⁺), 140 (M-OH)⁺, 122 (M-Cl)⁺, 106 | Predicted fragmentation pattern |

Synthesis of this compound

The most common and direct route for the synthesis of this compound is the reduction of 2-amino-6-chlorobenzoic acid. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation, capable of reducing the carboxylic acid to the corresponding primary alcohol without affecting the amino and chloro substituents on the aromatic ring.

Experimental Protocol: Reduction of 2-Amino-6-chlorobenzoic Acid

Disclaimer: This is a representative protocol based on the general reduction of substituted benzoic acids with LiAlH₄. Appropriate safety precautions must be taken when working with LiAlH₄, which is a highly reactive and flammable substance. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

Materials:

-

2-Amino-6-chlorobenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Substrate: A solution of 2-amino-6-chlorobenzoic acid (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water.

-

Workup: The resulting slurry is filtered through a pad of celite, and the filter cake is washed with THF. The combined filtrate is then washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography to yield this compound.

Application in Drug Development: Synthesis of Benzodiazepines

This compound is a pivotal intermediate in the synthesis of several benzodiazepine drugs, including the anxiolytic and hypnotic agent, lormetazepam. The general synthetic strategy involves the oxidation of the primary alcohol to an aldehyde, followed by a series of reactions to construct the diazepine ring.

Logical Workflow for Benzodiazepine Synthesis

The following diagram illustrates a logical workflow for the synthesis of a 3-hydroxy-1,4-benzodiazepine, such as lormetazepam, starting from this compound.

Caption: Synthetic workflow for a 3-hydroxy-1,4-benzodiazepine.

Mechanism of Action of Derived Pharmaceuticals: GABA-A Receptor Modulation

Benzodiazepines synthesized from this compound, such as lormetazepam, exert their therapeutic effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[4] GABA is the primary inhibitory neurotransmitter in the brain.

Signaling Pathway of GABA-A Receptor and Benzodiazepine Action

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect. Benzodiazepines are positive allosteric modulators of the GABA-A receptor.[5] They bind to a site on the receptor that is distinct from the GABA binding site and enhance the effect of GABA by increasing the frequency of channel opening.[4][6]

The following diagram illustrates the signaling pathway of the GABA-A receptor and the modulatory action of benzodiazepines.

Caption: GABA-A receptor signaling and benzodiazepine modulation.

Conclusion

This compound, while not a widely known compound in its own right, holds a significant position in the history and practice of medicinal chemistry. Its role as a key intermediate in the synthesis of important benzodiazepine drugs underscores its value in the pharmaceutical industry. This technical guide has provided a detailed overview of its synthesis, properties, and the mechanism of action of the drugs derived from it. The provided experimental framework and pathway diagrams are intended to be a valuable resource for researchers working in drug discovery and development, facilitating a deeper understanding of this important chemical entity and its applications.

References

- 1. CN106866439A - The preparation technology of Lormetazepam impurity - Google Patents [patents.google.com]

- 2. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2-Amino-5-chlorophenyl)methanol | 37585-25-4 [sigmaaldrich.com]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

- 5. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Video: Antiepileptic Drugs: GABAergic Pathway Potentiators [jove.com]

Methodological & Application

Synthesis of (2-Amino-6-chlorophenyl)methanol from 2-amino-6-chlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of (2-amino-6-chlorophenyl)methanol from 2-amino-6-chlorobenzoic acid. The primary transformation discussed is the reduction of the carboxylic acid functional group to a primary alcohol. Two common and effective reducing agents for this conversion, Lithium Aluminum Hydride (LAH) and Borane complexes, are highlighted. This guide offers detailed experimental procedures adapted from established methods for the reduction of similar substrates, providing a practical framework for laboratory synthesis. Additionally, it includes a summary of the physicochemical properties of the starting material and the product, along with visualizations of the synthetic workflow.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other complex organic molecules. Its structure, featuring an aminobenzyl alcohol core with a chlorine substituent, offers multiple points for further functionalization. The synthesis of this compound from the readily available 2-amino-6-chlorobenzoic acid is a key transformation that requires a robust and high-yielding reduction method. This document outlines protocols using powerful reducing agents capable of converting a carboxylic acid to an alcohol in the presence of an amino group.

Physicochemical Data

A summary of the key quantitative data for the starting material and the final product is presented below.

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 2-Amino-6-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | 158-160 | White to light yellow crystalline powder | 2148-56-3 |

| This compound | C₇H₈ClNO | 157.60 | Not Reported | Not Reported | 39885-08-0 |

Synthetic Workflow

The overall synthetic scheme involves the reduction of a carboxylic acid to a primary alcohol. This process requires a potent hydride donor. The general transformation is depicted below.

Caption: General scheme for the synthesis of this compound.

Experimental Protocols

Two effective methods for the reduction of 2-amino-6-chlorobenzoic acid are presented below. These protocols are adapted from established procedures for the reduction of amino acids and related compounds.[2][3]

Method 1: Reduction using Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride is a powerful reducing agent capable of converting carboxylic acids to primary alcohols.[3] Due to its high reactivity, it must be handled with care under anhydrous conditions.

Materials:

-

2-Amino-6-chlorobenzoic acid

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

15% aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (1.5 to 2.0 molar equivalents) in anhydrous THF.

-

Addition of Substrate: Dissolve 2-amino-6-chlorobenzoic acid (1.0 molar equivalent) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LAH suspension at 0 °C (ice bath). The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the excess LAH by the slow, dropwise addition of ethyl acetate, followed by the sequential and careful addition of water (X mL per X g of LAH), 15% aqueous NaOH (X mL per X g of LAH), and then water again (3X mL per X g of LAH).

-

Isolation: Stir the resulting mixture at room temperature for 30 minutes until a granular precipitate forms. Filter the solid and wash it thoroughly with THF or another suitable organic solvent like dichloromethane.

-

Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel or recrystallization if necessary.

Method 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃-THF)

Borane and its complexes are also effective for the reduction of carboxylic acids and are often considered milder than LAH, showing good functional group tolerance.[2]

Materials:

-

2-Amino-6-chlorobenzoic acid

-

Borane-tetrahydrofuran complex solution (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

6 M Sodium Hydroxide (NaOH) solution

-

Saturated aqueous Sodium Chloride (brine) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve 2-amino-6-chlorobenzoic acid (1.0 molar equivalent) in anhydrous THF.

-

Addition of Reagent: Cool the solution to 0 °C. Add the borane-THF complex solution (approximately 3.0 molar equivalents) dropwise via a dropping funnel.

-

Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Work-up: Cool the reaction to 0 °C and cautiously add methanol dropwise to quench the excess borane.

-

Hydrolysis: Add 6 M aqueous NaOH solution and heat the mixture to reflux for 1 hour to hydrolyze the borate esters.

-

Isolation: After cooling, extract the product with ethyl acetate. Wash the combined organic layers with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Logical Workflow for Method Selection

The choice between LAH and Borane depends on the specific requirements of the synthesis, such as functional group compatibility and safety considerations.

Caption: Decision tree for selecting a suitable reducing agent.

Conclusion

The synthesis of this compound from 2-amino-6-chlorobenzoic acid can be effectively achieved through the reduction of the carboxylic acid. Both Lithium Aluminum Hydride and Borane complexes are suitable reagents for this transformation. The choice of reagent will depend on the specific experimental conditions and the presence of other functional groups in more complex substrates. The protocols provided herein offer a solid foundation for the successful laboratory-scale synthesis of this important chemical intermediate. It is crucial to adhere to all safety precautions when handling these potent and reactive reducing agents.

References

Application Notes and Protocols for the Laboratory Scale Synthesis of (2-Amino-6-chlorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of (2-Amino-6-chlorophenyl)methanol, a valuable intermediate in pharmaceutical and organic synthesis.[1] The described method is based on the selective reduction of 2-amino-6-chlorobenzoic acid using a borane-tetrahydrofuran complex.

Introduction

This compound is a key building block in the development of various bioactive molecules. Its synthesis via the reduction of 2-amino-6-chlorobenzoic acid is a common and effective strategy. While powerful reducing agents like lithium aluminum hydride (LAH) can achieve this transformation, borane (BH3) offers superior chemoselectivity, preserving other functional groups such as the amino and chloro substituents present in the starting material.[2][3][4][5][6] This protocol details a procedure utilizing a borane-tetrahydrofuran (BH3-THF) complex, a safer and more selective reagent for this purpose.[7][8]

Reaction Scheme

The synthesis proceeds via the reduction of the carboxylic acid functionality of 2-amino-6-chlorobenzoic acid to a primary alcohol.

Starting Material: 2-Amino-6-chlorobenzoic acid Product: this compound Reducing Agent: Borane-Tetrahydrofuran complex (BH3-THF)

Quantitative Data

The following table summarizes the typical quantities of reagents and expected yield for this synthesis.

| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| 2-Amino-6-chlorobenzoic acid | C₇H₆ClNO₂ | 171.58 | 5.00 g | 1.0 |

| Borane-THF complex (1 M in THF) | BH₃-THF | - | 87.5 mL | 3.0 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 100 mL | - |

| Hydrochloric acid (1 M) | HCl | 36.46 | ~50 mL | - |

| Sodium bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | ~100 mL | - |

| This compound | C₇H₈ClNO | 157.60 | ~4.1 g (Expected) | - |

Note: The yield is an estimate and may vary based on experimental conditions and purification efficiency.

Experimental Protocol

Materials:

-

2-Amino-6-chlorobenzoic acid

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Deionized water

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Addition funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under an inert atmosphere (nitrogen or argon), add 2-amino-6-chlorobenzoic acid (5.00 g, 29.1 mmol).

-

Add 100 mL of anhydrous THF to the flask to dissolve the starting material. Stir the solution at room temperature.

-

-

Addition of Reducing Agent:

-

Carefully charge the addition funnel with the borane-THF complex solution (87.5 mL of 1 M solution, 87.5 mmol, 3.0 eq.).

-

Cool the reaction mixture in the flask to 0 °C using an ice bath.

-

Add the BH3-THF solution dropwise to the stirred solution of 2-amino-6-chlorobenzoic acid over a period of 30-45 minutes. Maintain the temperature at 0 °C during the addition.

-

-

Reaction:

-

After the complete addition of the borane solution, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain it for 4-6 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

-

Quenching and Workup:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl (~50 mL) to decompose the excess borane and the borate-amine complex. (Caution: Hydrogen gas evolution will occur).

-

Once the gas evolution ceases, make the solution basic by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent system.

-

-

Characterization:

-

Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Visualizations

Caption: Synthesis workflow from starting materials to final product.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Borane-THF is a flammable and corrosive reagent. Handle with care and avoid contact with water.

-

The quenching of the reaction with acid generates hydrogen gas, which is highly flammable. Ensure there are no ignition sources nearby.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Khan Academy [khanacademy.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of (2-Amino-6-chlorophenyl)methanol in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-6-chlorophenyl)methanol is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-tumor and anti-infective agents.[1] Its bifunctional nature, possessing both an amino and a hydroxyl group on a substituted phenyl ring, allows for the construction of complex heterocyclic scaffolds that are prevalent in many active pharmaceutical ingredients (APIs). This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this versatile building block for drug discovery and development.

While the specific syntheses of many commercial drugs are proprietary, the following sections detail a representative synthetic application of this compound in the construction of a 4-aminoquinazoline scaffold, a common core in a variety of kinase inhibitors used in oncology.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of a starting material is crucial for successful reaction planning and execution. The key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 39885-08-0 |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 98-102 °C |

| Solubility | Soluble in methanol, ethanol, and DMSO |

| Purity | ≥98% (typical) |

Hypothetical Synthesis of a 4-Aminoquinazoline Derivative

The following is a hypothetical, yet plausible, synthetic route demonstrating the utility of this compound in the preparation of a substituted 4-aminoquinazoline, a privileged scaffold in medicinal chemistry.

Reaction Scheme

Caption: Hypothetical synthetic workflow for a 4-aminoquinazoline derivative.

Experimental Protocols

Step 1: Oxidation of this compound to 2-Amino-6-chlorobenzaldehyde

-

To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 volumes), add activated manganese dioxide (MnO₂, 5.0 eq).

-

Stir the reaction mixture vigorously at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.

-